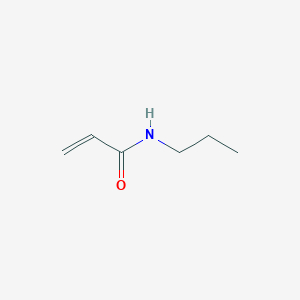

n-Propylacrylamide

Vue d'ensemble

Description

n-Propylacrylamide is an organic compound belonging to the class of acrylamides. It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by a propyl group. This compound is known for its unique properties, particularly its temperature-responsive behavior, making it a valuable material in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-Propylacrylamide can be synthesized through the free radical polymerization of acrylamide in the presence of a propylamine. The reaction typically involves the use of a radical initiator such as ammonium persulfate and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar free radical polymerization techniques but on a larger scale. The process involves the continuous feeding of acrylamide and propylamine into a reactor, along with the radical initiator. The reaction is maintained at a specific temperature to optimize yield and purity. The product is then purified through various techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: n-Propylacrylamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents. The reaction is typically carried out under controlled temperature and pressure conditions.

Major Products:

Applications De Recherche Scientifique

Drug Delivery Systems

n-Propylacrylamide is extensively utilized in the development of temperature-responsive drug delivery systems . These systems leverage the compound's lower critical solution temperature (LCST), which is approximately 32°C, close to physiological temperature. This property allows for controlled drug release in response to temperature changes, enhancing therapeutic efficacy while minimizing side effects.

- Case Study : A study demonstrated the use of this compound-based hydrogels for sustained release of therapeutic agents, achieving a reduction in burst release phenomena often associated with conventional drug delivery systems .

Tissue Engineering

In tissue engineering, this compound is employed to create scaffolds that mimic natural tissue properties. The hydrogels formed from this compound can support cell growth and differentiation due to their biocompatibility and tunable mechanical properties.

- Case Study : Research has shown that this compound-based scaffolds can enhance cell adhesion and proliferation, making them suitable for applications in regenerative medicine .

Wound Healing

This compound hydrogels are also being investigated for use in wound dressings. Their ability to maintain moisture and provide a conducive environment for healing while allowing for controlled drug release makes them promising candidates for advanced wound care products.

- Case Study : A study highlighted the effectiveness of this compound hydrogels reinforced with cellulose nanocrystals as injectable materials for wound dressing applications .

Polymer Synthesis

This compound serves as a monomer in synthesizing various polymers and copolymers. Its incorporation into polymeric networks allows for the creation of materials with specific thermal and mechanical properties.

- Application Example : The synthesis of poly(this compound-co-acrylic acid) has been explored for developing smart materials that respond to environmental stimuli .

Chromatography Systems

In analytical chemistry, this compound is used in preparing polyacrylamide gels for electrophoresis, a technique essential for separating proteins and nucleic acids based on size and charge.

Coatings and Adhesives

The compound is utilized in producing coatings, adhesives, and sealants due to its favorable adhesion properties and resistance to water.

Water Treatment

This compound is also applied in water treatment processes where it aids in the removal of contaminants through flocculation mechanisms.

Comparative Properties of this compound vs. N-Isopropylacrylamide

| Property/Characteristic | This compound | N-Isopropylacrylamide |

|---|---|---|

| Lower Critical Solution Temperature | ~32°C | ~32°C |

| Biocompatibility | High | High |

| Mechanical Strength | Moderate | Higher |

| Drug Release Profile | Controlled | Variable |

| Application Areas | Drug delivery, tissue engineering, coatings | Drug delivery, biosensors |

Mécanisme D'action

The mechanism of action of n-Propylacrylamide is primarily based on its temperature-responsive behavior. At lower temperatures, the polymer chains are in a hydrated, expanded state, while at higher temperatures, they collapse into a dehydrated, compact state. This reversible phase transition is driven by changes in the hydrogen bonding interactions between the polymer chains and water molecules. The molecular targets and pathways involved in this process include the hydrophobic and hydrophilic interactions between the polymer chains and the surrounding environment.

Comparaison Avec Des Composés Similaires

n-Propylacrylamide is often compared with other similar compounds, such as:

N-isopropylacrylamide: This compound also exhibits temperature-responsive behavior but has a different lower critical solution temperature (LCST) compared to this compound.

N-vinyl pyrrolidone: This compound is used in the synthesis of hydrophilic polymers and has different solubility and mechanical properties compared to this compound.

Hydroxypropyl methacrylate: This compound is used in the synthesis of hydrogels with enhanced hydrophilicity and has different applications compared to this compound.

The uniqueness of this compound lies in its sharp and reversible phase transition at a specific temperature, making it a valuable material for applications requiring precise temperature control.

Activité Biologique

n-Propylacrylamide (NnPAAm) is a thermoresponsive polymer that has garnered significant attention in biomedical applications due to its unique properties, particularly its ability to undergo reversible phase transitions in response to temperature changes. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields such as drug delivery, tissue engineering, and regenerative medicine.

This compound is a derivative of acrylamide, characterized by the presence of a propyl group. Its chemical structure allows it to form hydrogels that exhibit significant swelling and shrinking behaviors depending on environmental conditions. The synthesis typically involves radical polymerization techniques, which can be tailored to achieve specific molecular weights and crosslinking densities.

Table 1: Comparison of Properties of this compound and N-Isopropylacrylamide

| Property | This compound (NnPAAm) | N-Isopropylacrylamide (NIPAAm) |

|---|---|---|

| Lower Critical Solution Temperature (LCST) | ~22 °C | ~32 °C |

| Swelling Ratio | High | Moderate |

| Biocompatibility | Moderate | High |

| Thermal Responsiveness | Yes | Yes |

Drug Delivery Systems

This compound hydrogels have been extensively studied for their potential in controlled drug delivery systems. The unique thermal responsiveness allows for the encapsulation of therapeutic agents that can be released upon reaching specific body temperatures.

Case Study: Ophthalmic Drug Delivery

A study demonstrated the use of this compound-based hydrogels for delivering timolol maleate, a drug used to manage intraocular pressure in glaucoma patients. The hydrogel was shown to maintain drug release over extended periods while exhibiting non-cytotoxicity toward ocular cells .

Tissue Engineering Applications

The versatility of this compound also extends to tissue engineering. Its ability to form biocompatible scaffolds makes it suitable for supporting cell growth and tissue regeneration.

Case Study: Stem Cell Encapsulation

Research involving the encapsulation of human adipose-derived stem cells within this compound hydrogels showed that these materials preserved cell viability and enhanced engraftment in myocardial repair models . The hydrogels provided a supportive environment conducive to cellular activities while allowing for controlled nutrient exchange.

Biocompatibility and Toxicity Studies

Biocompatibility is crucial for any polymer intended for medical applications. Studies have shown that this compound exhibits moderate biocompatibility, making it suitable for various biomedical applications. However, further modifications are often necessary to enhance its properties.

Research Findings:

- Cytotoxicity Assessments : Various studies have reported low cytotoxic effects when cells are exposed to this compound-based materials, indicating its potential for safe use in vivo .

- Biodegradability : While this compound itself is not biodegradable, copolymerization with biodegradable materials has been explored to enhance its environmental compatibility .

The biological activity of this compound is largely attributed to its thermal responsiveness and swelling behavior. Upon heating above its LCST, the polymer transitions from a hydrophilic to a hydrophobic state, leading to a dramatic change in volume and facilitating the release of encapsulated drugs or biological agents.

| Application | Mechanism of Action |

|---|---|

| Drug Delivery | Temperature-triggered release |

| Tissue Engineering | Scaffold formation promoting cell growth |

| Cell Encapsulation | Protective environment enhancing cell viability |

Propriétés

IUPAC Name |

N-propylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKEEALECCKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89339-61-7 | |

| Record name | 2-Propenamide, N-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89339-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30276150 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-13-7 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Propyl) acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.